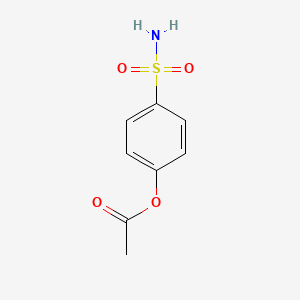

4-Sulfamoylphenyl acetate

Description

Properties

IUPAC Name |

(4-sulfamoylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEVUCZSBNXSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Acetamidobenzenesulfonamide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 4-Acetamidobenzenesulfonamide (CAS No. 121-61-9), a pivotal molecule in medicinal chemistry and drug development. Known by its IUPAC name N-(4-sulfamoylphenyl)acetamide, this compound is a key intermediate in the synthesis of sulfa drugs and serves as a versatile scaffold for creating novel therapeutic agents. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and multifaceted mechanisms of action, including its roles as a competitive inhibitor of bacterial folic acid synthesis and a potent inhibitor of carbonic anhydrase isoforms. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Nomenclature and Chemical Identity

Precise identification is the cornerstone of chemical research and development. 4-Acetamidobenzenesulfonamide is widely recognized by several names and identifiers across chemical databases and literature.

-

Synonyms: A multitude of synonyms are used, reflecting its history and common usage in various contexts. The most prevalent include:

-

EC Number: 204-486-7[4]

Physicochemical Properties

Understanding the physicochemical properties of 4-Acetamidobenzenesulfonamide is critical for its application in synthesis, formulation, and biological assays. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][3][4] |

| Molecular Weight | 214.24 g/mol | [1][3] |

| Appearance | White to light beige crystalline powder | [4][7] |

| Melting Point | 214-220 °C | [1][8] |

| Solubility | Sparingly soluble in water; Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml) | [4][5] |

| pKa (Predicted) | 9.88 ± 0.12 | [4] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | [4] |

Synthesis and Manufacturing

The synthesis of 4-Acetamidobenzenesulfonamide is a well-established process, often performed as a two-stage procedure starting from acetanilide. This approach is a classic illustration of using a protecting group strategy in aromatic chemistry.

Synthetic Rationale and Strategy

The primary challenge in synthesizing sulfonamides from aniline derivatives is controlling the reactivity of the aromatic amine group. The free amine is highly susceptible to oxidation and can react with the chlorosulfonating agent. To circumvent this, the amine is first protected as an acetamide (acetanilide). This acetyl group is electron-withdrawing, which deactivates the ring slightly, preventing polysubstitution and protecting the nitrogen atom. The subsequent chlorosulfonation with chlorosulfonic acid proceeds with high para-selectivity due to the steric bulk of the acetamido group.[9][10] The resulting sulfonyl chloride is then readily converted to the sulfonamide by reaction with ammonia.

Synthesis Workflow

Caption: Two-step synthesis of 4-Acetamidobenzenesulfonamide from acetanilide.

Experimental Protocol: Synthesis from 4-Acetamidobenzenesulfonyl Chloride

This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product. This step must be performed with caution due to the vigorous nature of the reaction.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Concentrated aqueous ammonia (28%)

-

Dilute sulfuric acid

-

Cold deionized water

Procedure:

-

In a fume hood, cautiously add 39 g of 4-acetamidobenzenesulfonyl chloride to 120 mL of concentrated ammonia solution in a suitable flask.[8] A vigorous exothermic reaction will occur.

-

Stir the mixture with a glass rod or magnetic stirrer until a smooth, thin paste is formed.[8][9] Break up any lumps to ensure complete reaction.

-

Gently heat the mixture to approximately 70°C for 30 minutes, with occasional stirring.[8] This step drives the reaction to completion.

-

Allow the mixture to cool to room temperature.

-

Neutralize the cooled mixture with dilute sulfuric acid. Check the pH with litmus paper or a pH meter to ensure it is neutral.

-

Filter the resulting solid precipitate using a Büchner funnel.[8]

-

Wash the collected solid thoroughly with cold water to remove any remaining salts.[8]

-

Dry the product, 4-acetamidobenzenesulfonamide, completely. For higher purity, the crude product can be recrystallized from hot water, yielding colorless crystals.[8]

Mechanism of Action and Biological Activity

4-Acetamidobenzenesulfonamide exhibits biological activity through at least two distinct mechanisms, making it a molecule of interest for both anti-infective and anti-cancer research.

Inhibition of Bacterial Folic Acid Synthesis

As a member of the sulfonamide class, its primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[10][11] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot uptake it from their environment.[10] Due to the structural similarity between sulfonamides and PABA, the drug acts as a fraudulent substrate, blocking the pathway and halting bacterial growth and replication.[11] This mechanism provides selective toxicity, as human cells acquire folic acid from the diet and lack the DHPS enzyme.[10]

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition

Beyond its role in antibacterial research, 4-Acetamidobenzenesulfonamide is a known inhibitor of several human carbonic anhydrase (CA) isoforms.[5] Specifically, it has been shown to inhibit CAII, CAIX, and CAXII with the following inhibition constants (Ki):

-

CAII: 246 nM

-

CAIX: 135 nM

-

CAXII: 49 nM[5]

The inhibition of tumor-associated isoforms CAIX and CAXII is of significant interest in oncology. These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[5] This makes 4-acetamidobenzenesulfonamide and its derivatives valuable tools for developing novel anticancer agents.

Applications in Drug Discovery and Development

The utility of 4-Acetamidobenzenesulfonamide extends far beyond its direct biological activities. Its primary value lies in its role as a foundational chemical scaffold.

-

Synthetic Intermediate: It is a crucial intermediate for producing a wide array of sulfa drugs and other biologically active molecules.[4][11] The core structure can be chemically modified to enhance pharmacological properties and target different diseases, including bacterial, fungal, viral, and parasitic infections.[12][13]

-

Pharmacophore for Novel Agents: The sulfonamide moiety is a privileged pharmacophore. Researchers have used 4-Acetamidobenzenesulfonamide as a starting point to synthesize novel compounds with potential antioxidant, anticancer, and anti-inflammatory activities.[12][14]

-

Metabolite Standard: It serves as an essential analytical standard, as it is a known metabolite of the sulfonamide antibiotic sulfanilamide and the herbicide asulam.[5] Its availability is critical for pharmacokinetic and metabolism studies of these parent compounds.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: The compound is classified as harmful if swallowed (H302).[3] It may cause skin and eye irritation upon contact.[4]

-

Handling: Always handle 4-Acetamidobenzenesulfonamide in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Store the compound in a tightly sealed container in a dry, room-temperature environment, away from incompatible substances.

References

-

Worachartcheewan, A., et al. (2020). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. UMSL Chemistry Department. Available at: [Link]

-

Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. Available at: [Link]

-

PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Angene. (n.d.). 4-Acetamidobenzenesulfonamide(CAS# 121-61-9). Angene Chemical. Available at: [Link]

-

LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. chem346akt.livejournal.com. Available at: [Link]

-

PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Chemsrc.com. Available at: [Link]

-

precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. precisionFDA. Available at: [Link]

-

Filo. (2025). Hydrolysis of 4-Acetamidobenzenesulfonamide. Filo.com. Available at: [Link]

-

Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

-

LookChem. (n.d.). CAS No.121-61-9,4-Acetamidobenzenesulfonamide Suppliers. LookChem.com. Available at: [Link]

-

CP Lab Safety. (n.d.). 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. CP Lab Safety. Available at: [Link]

-

Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]

-

Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. angenesci.com [angenesci.com]

- 3. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GSRS [precision.fda.gov]

- 7. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 14. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]

- 15. aksci.com [aksci.com]

- 16. tcichemicals.com [tcichemicals.com]

Methodological & Application

Experimental protocol for using 4-Sulfamoylphenyl acetate in carbonic anhydrase inhibition.

Application Note: Experimental Protocol for Carbonic Anhydrase Inhibition using 4-Sulfamoylphenyl Acetate

Executive Summary

This guide details the experimental framework for utilizing 4-Sulfamoylphenyl acetate (4-SPA) in the inhibition of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII). While sulfonamides are the primary pharmacophore for CA inhibition, 4-SPA presents a unique kinetic profile due to its acetoxy (ester) moiety.

Critical Technical Distinction: Unlike standard sulfonamides (e.g., Acetazolamide), 4-SPA is structurally capable of acting as both an inhibitor (via the sulfonamide group) and a slow substrate (via the ester group). Therefore, Stopped-Flow CO2 Hydration is the required gold standard for determining inhibition constants (

Mechanism of Action

The inhibition mechanism relies on the specific coordination of the sulfonamide moiety to the catalytic Zinc ion (

Molecular Pathway:

-

Entry: 4-SPA enters the active site cavity.

-

Displacement: The ionized sulfonamide nitrogen (

) displaces the Zinc-bound water molecule/hydroxide ion (the nucleophile required for -

Coordination: The nitrogen forms a tetrahedral coordination geometry with the

. -

Stabilization: The phenyl ring interacts with hydrophobic residues (Val121, Leu198, Trp209 in hCA II), stabilizing the complex.

Figure 1: Mechanism of Zinc coordination and water displacement by sulfonamide inhibitors.

Material Preparation & Stability

Reagents

-

4-Sulfamoylphenyl acetate (4-SPA): Purity

98%. -

Dimethyl Sulfoxide (DMSO): PCR Grade, anhydrous.

-

HEPES Buffer: 20 mM, pH 7.5.

-

Enzyme: Recombinant Human Carbonic Anhydrase (hCA I or II), concentration determined by active site titration.

-

Substrate (CO2): Saturated aqueous solution.

-

Indicator: Phenol Red (0.2 mM).

Stock Solution Protocol

The acetoxy group is susceptible to spontaneous hydrolysis in aqueous or alkaline environments. Strict adherence to anhydrous preparation is required.

| Parameter | Specification | Notes |

| Solvent | 100% DMSO | Avoid water to prevent ester hydrolysis. |

| Concentration | 10 mM - 20 mM | Higher concentrations may precipitate upon dilution. |

| Storage | -20°C | Desiccated. Stable for 3 months. |

| Working Sol. | Dilute in Buffer | Prepare immediately before assay. Do not store aqueous dilutions. |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Rationale: This is the only method that directly measures the physiological reaction (

Experimental Workflow

Figure 2: Stopped-Flow Kinetic Assay Workflow.

Detailed Steps

-

Buffer Preparation: Prepare 20 mM HEPES buffer, pH 7.5, containing 20 mM

(to maintain ionic strength). -

Enzyme Incubation:

-

Dilute hCA enzyme to 10–20 nM in buffer.

-

Add 4-SPA dilutions (range: 0.1 nM to 10 µM).

-

Incubate for 15 minutes at room temperature. Note: Sulfonamides are slow-binding inhibitors; equilibrium time is critical.

-

-

Substrate Preparation:

-

Saturate water with pure

gas at 25°C. Concentration -

Prepare Phenol Red indicator solution (0.2 mM in buffer).

-

-

Measurement (Stopped-Flow):

-

Syringe A: Enzyme + Inhibitor solution.

-

Syringe B:

saturated water + Phenol Red. -

Reaction: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.

-

Detection: Monitor absorbance drop at 557 nm (Phenol Red transition from red to yellow as pH drops).

-

-

Control: Run a solvent control (DMSO only) to establish the uninhibited rate (

).

Data Analysis & Interpretation

Calculation of Inhibition Constant ( )

The raw data will provide the observed rate constant (

-

Determine

: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve. -

Calculate

: Use the Cheng-Prusoff equation adapted for substrate-saturated conditions (since-

For hCA II,

for - (final) is approx. 16.5 mM (after 1:1 mixing).

-

Expected Results

| Parameter | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Transmembrane) |

| Typical | 100 nM – 1 µM | 5 nM – 50 nM | 10 nM – 100 nM |

| Selectivity | Moderate | High Affinity | High Affinity |

Note: 4-SPA is generally a potent inhibitor of hCA II due to the strong sulfonamide-Zinc interaction.

Troubleshooting & Validation

-

Issue: Non-linear rates or "lag" phases.

-

Cause: 4-SPA hydrolysis. The ester bond may be hydrolyzing during the pre-incubation, converting 4-SPA to 4-sulfamoylphenol.

-

Solution: Minimize incubation time to exactly 15 minutes. Verify stock solution purity via HPLC.

-

-

Issue: Precipitation.

-

Cause: Low solubility of the phenyl acetate ring in aqueous buffer.

-

Solution: Ensure final DMSO concentration is < 1%. If precipitation occurs, lower the maximum inhibitor concentration.

-

-

Validation: Use Acetazolamide as a positive control. The

for Acetazolamide against hCA II should be

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

-

Pocker, Y., & Stone, J. T. (1968). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. VI. Kinetic Studies of Noncompetitive Inhibition of Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry. Link

-

Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

Sources

Techniques for assessing the purity of N-(4-acetylphenyl)sulfonylacetamide.

An In-Depth Guide to the Analytical Assessment of N-(4-acetylphenyl)sulfonylacetamide Purity

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques for assessing the purity of N-(4-acetylphenyl)sulfonylacetamide. Ensuring the purity of any synthesized compound is fundamental to the integrity of research and the safety and efficacy of potential therapeutic agents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, advocating for an orthogonal, multi-technique approach. Detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis methods are presented, establishing a self-validating system for the definitive characterization of N-(4-acetylphenyl)sulfonylacetamide.

The Imperative for Purity Assessment

N-(4-acetylphenyl)sulfonylacetamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone of many therapeutic agents, and novel derivatives are of continuous interest in medicinal chemistry. The biological activity and toxicological profile of any compound are intrinsically linked to its purity. The presence of unreacted starting materials, by-products, or degradation products can lead to erroneous biological data, poor reproducibility, and potential safety concerns. Therefore, a rigorous and multi-faceted analytical strategy is not merely a quality control step but a foundational component of the scientific process.

This guide outlines a logical workflow, beginning with an understanding of potential process-related impurities and culminating in a confident, data-backed purity statement.

Strategic Overview: An Orthogonal Approach

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal strategy, which employs multiple analytical methods based on different chemical and physical principles. This approach minimizes the risk of co-eluting or otherwise undetected impurities, providing a more comprehensive and trustworthy characterization of the material. The general workflow for assessing the purity of a newly synthesized batch of N-(4-acetylphenyl)sulfonylacetamide is outlined below.

Caption: Orthogonal workflow for purity assessment.

Understanding Potential Impurities

The purity assessment strategy is guided by the potential impurities that can arise during the synthesis of N-(4-acetylphenyl)sulfonylacetamide. A common synthetic route involves the reaction of 4-acetylphenylsulfonyl chloride with acetamide.[1] This process can introduce several related substances.

Table 1: Potential Process-Related Impurities

| Impurity Class | Potential Species | Origin |

| Starting Materials | 4-Acetylphenylsulfonyl chloride, Acetamide, 4-Aminoacetophenone | Incomplete reaction during synthesis steps.[2] |

| Intermediates | 4-Acetamidobenzenesulfonyl chloride | Carry-over from an alternative synthesis starting point.[2] |

| By-products | 4-Acetylphenylsulfonic acid | Hydrolysis of the sulfonyl chloride intermediate.[2] |

| Degradation Products | Hydrolyzed forms of the final product | Instability during work-up, purification, or storage. |

Identifying these potential impurities is crucial for developing selective analytical methods capable of separating them from the main compound.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity determination, separating the target compound from potential impurities based on differential partitioning between a stationary and a mobile phase.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

Expertise & Experience: TLC is an invaluable first-line technique. It is fast, inexpensive, and provides immediate qualitative feedback on the success of a reaction and the complexity of the resulting mixture.[3][4] Its primary utility is not for final purity reporting but for in-process control and guiding purification efforts.[1][2]

Protocol: TLC Analysis

-

Sample Preparation: Dissolve a small amount (~1 mg) of the crude and purified N-(4-acetylphenyl)sulfonylacetamide in a suitable solvent (e.g., ethyl acetate or acetone) to a concentration of ~1-2 mg/mL.

-

Plate Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Also spot the relevant starting materials if available as standards.

-

Development: Place the plate in a TLC chamber containing an appropriate mobile phase. A common system for sulfonamides is Chloroform:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane mixtures. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and dry it. Visualize the spots under UV light (254 nm).[5] For enhanced visualization of sulfonamides, the plate can be dipped in or sprayed with a fluorescamine solution and viewed under 366 nm UV light, where primary and some secondary sulfonamides appear as yellow-green fluorescent spots.[4][5]

-

Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots in the lane of the purified product indicates the presence of impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC is the gold-standard technique for the quantitative determination of purity in the pharmaceutical industry.[5] A reversed-phase method, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically effective for moderately polar compounds like N-(4-acetylphenyl)sulfonylacetamide.[6][7] UV detection is suitable due to the presence of the aromatic ring. The goal is to develop a method that separates the main peak from all potential impurities, allowing for quantification based on the area-percent principle.

Protocol: Reversed-Phase HPLC Analysis

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Standard Preparation: Prepare a reference standard solution of N-(4-acetylphenyl)sulfonylacetamide at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to protect the column.[7]

-

Chromatographic Run: Inject the sample and standard solutions onto the column and acquire the data.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommended Conditions | Causality |

| HPLC System | System with a Quaternary Pump, Autosampler, and UV/Vis Detector | Provides reproducible gradient delivery and high-throughput analysis. |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry-standard for separating moderately polar compounds.[7] |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acid modifier improves peak shape and suppresses ionization of acidic protons.[6] |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient Program | Start at 10-20% B, ramp to 90-95% B over 15-20 min | A gradient ensures elution of both polar and non-polar impurities.[2] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength where the phenyl ring provides strong absorbance. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Table 3: Illustrative HPLC Purity Data

| Sample ID | Retention Time (min) | Peak Area | % Area | Purity Assessment |

| Sample A | Impurity 1: 3.5 | 1,500 | 0.05 | High Purity |

| Main Peak: 8.2 | 2,995,500 | 99.85 | ||

| Impurity 2: 9.1 | 3,000 | 0.10 | ||

| Sample B | Main Peak: 8.2 | 2,760,000 | 92.00 | Impure |

| Impurity 3: 10.5 | 240,000 | 8.00 |

Structural Confirmation and Identification

While chromatography separates components, spectroscopy provides definitive structural information.

Mass Spectrometry (MS)

Expertise & Experience: MS is a powerful tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it can provide the molecular weight of the main peak and any separated impurities, which is a critical step in their identification.[2]

Protocol: LC-MS Analysis

-

Methodology: Utilize the HPLC method described above, diverting the column eluent to an electrospray ionization (ESI) source of a mass spectrometer.

-

Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.

-

Analysis: For N-(4-acetylphenyl)sulfonylacetamide (Molecular Formula: C₁₀H₁₂N₂O₄S, Molecular Weight: 256.28 g/mol ), expect to see an ion at m/z 257.06 [M+H]⁺ in positive mode or m/z 255.04 [M-H]⁻ in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation.[2] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum can indicate the presence of impurities.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Compare the obtained chemical shifts, coupling patterns, and integrations with the expected values for the target structure.

Table 4: Predicted NMR Spectral Data for N-(4-acetylphenyl)sulfonylacetamide in DMSO-d₆

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~11.0 - 12.0 | Singlet (broad) | 1H | -SO₂NH- |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic H (ortho to -SO₂) | |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to -C(O)CH₃) | |

| ~2.6 | Singlet | 3H | -C(O)CH₃ (acetyl) | |

| ~2.1 | Singlet | 3H | -C(O)CH₃ (acetamide) | |

| ¹³C NMR | ~197 | - | - | C=O (acetyl) |

| ~170 | - | - | C=O (acetamide) | |

| ~142 | - | - | Aromatic C-SO₂ | |

| ~139 | - | - | Aromatic C-C(O) | |

| ~130 | - | - | Aromatic CH | |

| ~128 | - | - | Aromatic CH | |

| ~27 | - | - | -C(O)CH₃ (acetyl) | |

| ~24 | - | - | -C(O)CH₃ (acetamide) | |

| (Note: Predicted values are based on structurally similar compounds and may vary slightly).[1] |

Thermal Analysis for Absolute Purity

Differential Scanning Calorimetry (DSC)

Expertise & Experience: For highly pure (>98%), crystalline solids, DSC offers a unique method to determine absolute molar purity without requiring impurity standards.[9][10] The technique is based on the Van't Hoff law, which states that impurities lower and broaden the melting range of a pure substance.[9][11]

Trustworthiness: This is a self-validating system for purity assessment of the bulk material, providing a value that is independent of chromatographic response factors. However, it is not suitable for compounds that decompose on melting or are amorphous.[10][12]

Protocol: DSC Purity Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) under a nitrogen atmosphere through its melting transition.

-

Data Analysis: The instrument's software analyzes the shape of the melting endotherm to calculate the mole percent purity based on the Van't Hoff equation.[9]

Caption: Decision workflow for using DSC.

Conclusion: Synthesizing the Data

A definitive statement on the purity of N-(4-acetylphenyl)sulfonylacetamide requires the synthesis of data from multiple orthogonal techniques. A comprehensive analysis would conclude with a statement such as:

"The purity of N-(4-acetylphenyl)sulfonylacetamide Lot #XXXX was determined to be 99.85% by HPLC area percent. The identity and structure were confirmed by LC-MS, which showed the correct molecular ion at m/z 257.06 [M+H]⁺, and by ¹H and ¹³C NMR, which were consistent with the proposed structure. DSC analysis confirmed a high degree of purity at 99.90 mol%."

This multi-faceted, evidence-based approach ensures the highest level of confidence in the quality of the material, which is paramount for its use in further research and development.

References

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.

- BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.

- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.

- Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-240.

- Zajac, M., Czelecki, A., & Szczesniak, M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 939-943.

- BenchChem. (2025). A Comprehensive Technical Guide to the Spectral Analysis of N-(4-acetylphenyl)

- ResolveMass Laboratories. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.

- Reiss, R. (1962). Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51, 966-70.

- FSIS USDA. (2009).

- Ministry of Health, Sri Lanka. (2014).

- SIELC Technologies. (2018). N-((4-(Acetylamino)phenyl)sulphonyl)acetamide.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thermalsupport.com [thermalsupport.com]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of N-((4-sulfamoylphenyl)carbamothioyl) Amides

[1][2][3][4]

Introduction & Scientific Context

The synthesis of

This application note details the "One-Pot, Two-Step" synthesis strategy. Unlike traditional methods requiring the isolation of unstable isothiocyanate intermediates, this protocol utilizes in situ generation, maximizing safety and yield.[2]

Structural Rationale (The "Tail Approach")

The efficacy of these compounds relies on the "Tail Approach" in drug design.[2][3] The sulfonamide moiety (

Figure 1: Pharmacophore assembly logic. The sulfonamide anchors the molecule, while the acylthiourea linker orients the tail for isoform-specific interactions.

Synthetic Strategy: The One-Pot, Two-Step Protocol

The most robust method for synthesizing these compounds involves the reaction of an acyl chloride with a thiocyanate salt to generate an acyl isothiocyanate in situ, followed by the nucleophilic addition of sulfanilamide.[2]

Reaction Mechanism[4][6]

-

Activation: Acyl chloride reacts with Ammonium Thiocyanate (

) to form the reactive Acyl Isothiocyanate intermediate.[1][2] -

Coupling: The nucleophilic aniline nitrogen of the sulfanilamide attacks the electrophilic carbon of the isothiocyanate (

).[1][2] -

Tautomerization: The resulting adduct stabilizes into the acylthiourea structure.[1]

Figure 2: Synthetic workflow.[1][2][4][5] The unstable acyl isothiocyanate is consumed immediately upon formation, preventing decomposition.[2]

Detailed Experimental Protocol

Safety Note: Thiocyanates and isothiocyanates can be toxic.[1] Perform all reactions in a well-ventilated fume hood.

Materials

-

Reagents: Substituted Benzoyl Chloride (1.0 eq), Ammonium Thiocyanate (1.1 eq), Sulfanilamide (1.0 eq).[1][2]

-

Solvent: Anhydrous Acetone (dried over molecular sieves).[1][2] Critical: Moisture hydrolyzes the acyl chloride.

-

Glassware: Two-neck round bottom flask, reflux condenser, drying tube (

), magnetic stirrer.[1][2]

Procedure

Step 1: Generation of Acyl Isothiocyanate

-

Dissolve Ammonium Thiocyanate (1.1 mmol) in 15 mL of anhydrous acetone in a two-neck flask.

-

Add Acyl Chloride (1.0 mmol) dropwise via syringe while stirring.

-

Fit the reflux condenser and heat the mixture to reflux for 1 hour .

Step 2: Coupling with Sulfanilamide

-

(Optional but recommended) Cool the solution slightly and filter off the

precipitate under an inert atmosphere to avoid side reactions, though many protocols proceed without filtration.[1][2] -

Add Sulfanilamide (1.0 mmol) dissolved in a minimal amount of acetone to the reaction mixture.

-

Reflux the mixture for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1][2] The starting sulfanilamide spot should disappear.[1]

Step 3: Workup and Purification [1][2]

-

Pour the reaction mixture into crushed ice (approx. 100g) with vigorous stirring.

-

The product usually precipitates as a solid.[1]

-

Filter the solid and wash with cold water to remove inorganic salts.[1]

-

Recrystallization: Purify using Ethanol/Water or DMF/Water mixtures.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Wet Acetone (Hydrolysis of Acyl Cl) | Use freshly dried acetone; add molecular sieves.[1] |

| Oily Product | Impurities / Incomplete reaction | Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1] |

| Starting Material Remains | Low reactivity of Sulfanilamide | Add a catalytic amount of Pyridine or extend reflux time.[1][2] |

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the

Spectroscopic Data Summary

| Technique | Functional Group | Expected Signal | Notes |

| FT-IR | Broad bands (often doublets).[1][2] | ||

| Sharp, strong peak.[1][2] | |||

| Often weaker/mixed with other bands.[1][2] | |||

| Characteristic sulfonyl stretches.[1][2] | |||

| Broad singlet (2H), | |||

| (DMSO- | Downfield singlet (1H), | ||

| Downfield singlet (1H), |

References

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][6] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link[1][2]

-

Guzel, O., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2009).[1][2] Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-acyl-thioureido-sulfonamides.[2][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 166-173.[1][2] Link[1][2]

-

Saeed, A., et al. (2013).[1][2] Synthesis, characterization and biological evaluation of some novel N-(4-sulfamoylphenyl)thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1253-1259.[1][2] Link

-

Aggarwal, R., & Sumran, G. (2020).[1][2] An insight on synthetic and medicinal aspects of thiourea derivatives. Synthetic Communications, 50(22), 3371-3403.[1][2] Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ripublication.com [ripublication.com]

- 3. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 7. Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-N,N-disubstituted sulfanilamides incorporating 4,4,4-trifluoro-3-oxo-but-1-enyl, phenacylthiourea and imidazol-2(3H)-one/thione moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating 4-Sulfamoylphenyl Acetate as a Putative Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase (CA)

Abstract: The concurrent inhibition of key oncogenic pathways and the tumor microenvironment represents a frontier in cancer therapy. Epidermal Growth Factor Receptor (EGFR) is a well-validated driver of cell proliferation, while tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are critical for regulating tumor pH, promoting survival, and enabling metastasis. This document provides a comprehensive guide for the characterization of novel small molecules, using 4-Sulfamoylphenyl acetate as a representative candidate, for dual inhibitory activity against both EGFR and CA. We present detailed protocols for in vitro enzymatic assays, cell-based target engagement, and functional anti-proliferative studies, grounded in established methodologies to ensure robust and reproducible data generation.

Introduction: The Rationale for Dual EGFR/CA Inhibition

Targeting EGFR has revolutionized the treatment of certain cancers, notably non-small-cell lung cancer (NSCLC). However, the eventual development of resistance remains a significant clinical hurdle. Simultaneously, the tumor microenvironment presents a formidable barrier to effective treatment. Many solid tumors exhibit a hypoxic core, which leads to the upregulation of membrane-bound carbonic anhydrases IX and XII. These enzymes maintain intracellular pH by catalyzing the conversion of CO₂ to bicarbonate and protons, exporting the protons to acidify the extracellular space. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.

A dual-inhibition strategy, therefore, offers a compelling therapeutic hypothesis:

-

Direct Anti-proliferative Action: Inhibition of the EGFR tyrosine kinase blocks downstream signaling cascades (e.g., MAPK, PI3K/Akt) that drive tumor growth and survival.[1]

-

Microenvironment Modulation: Inhibition of tumor-associated CAs disrupts pH regulation, leading to intracellular acidosis and apoptosis, while normalizing the extracellular pH, potentially increasing the efficacy of co-administered therapies.

4-Sulfamoylphenyl acetate contains two key pharmacophoric elements. The sulfonamide (-SO₂NH₂) moiety is a classic zinc-binding group known to potently inhibit carbonic anhydrases.[2][3] The overall molecular scaffold will be evaluated for its ability to bind to the ATP-binding pocket of the EGFR kinase domain. This guide outlines the necessary experimental framework to validate this dual-targeting hypothesis.

In Vitro Enzymatic Inhibition Assays

The first critical step is to determine if 4-Sulfamoylphenyl acetate directly inhibits the enzymatic activity of both target proteins in a purified, cell-free system.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol measures the esterase activity of CA, a well-established surrogate for its primary hydratase function. The assay monitors the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[4]

Principle of the Assay: Carbonic anhydrase catalyzes the hydrolysis of pNPA, producing p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm. An inhibitor will decrease the rate of this reaction.[4]

Experimental Workflow:

Caption: Workflow for the CA inhibitor enzymatic assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[4]

-

hCA Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA I, II, IX, or XII) in assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10 minutes.[4]

-

Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, then dilute with assay buffer. Prepare this solution fresh daily.[4]

-

Inhibitor Stock: Prepare a 10 mM stock of 4-Sulfamoylphenyl acetate in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.

-

Reference Inhibitor: Prepare a similar dilution series for Acetazolamide as a positive control.[5]

-

-

Plate Setup (96-well flat-bottom plate):

-

Reaction and Measurement:

-

Pre-incubate the plate at room temperature for 10 minutes.[6]

-

Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume will be 200 µL.[4]

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[6]

-

-

Data Analysis:

-

For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve.[5]

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (variable slope) to determine the IC₅₀ value.

-

Protocol: EGFR Kinase Inhibition Assay (Luminescent)

This protocol utilizes a luminescent-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[1][7]

Principle of the Assay: EGFR kinase transfers the terminal phosphate from ATP to a tyrosine residue on a peptide substrate, producing ADP. The amount of ADP is measured in a subsequent reaction where it is converted back to ATP, which is then used by luciferase to generate a light signal.[1]

Experimental Workflow:

Caption: Workflow for the EGFR kinase inhibitor assay.

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Reaction Buffer: Typically contains Tris, MgCl₂, EGTA, and DTT.[8]

-

EGFR Enzyme: Recombinant human EGFR kinase domain (wild-type or mutant variants like L858R/T790M). Dilute in kinase buffer to the desired concentration (e.g., 5 nM).[8]

-

Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., 5 µM Poly(Glu4, Tyr1)) and ATP (at its Kₘ concentration, e.g., 15 µM) in kinase buffer.[7][8]

-

Inhibitor Stock: Prepare a serial dilution series of 4-Sulfamoylphenyl acetate in DMSO, as described previously.

-

Reference Inhibitor: Use a known EGFR inhibitor like Gefitinib or Osimertinib as a positive control.

-

-

Kinase Reaction (384-well plate):

-

Add 0.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of diluted EGFR enzyme to each well. Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[8]

-

Initiate the kinase reaction by adding 45 µL of the Substrate/ATP mix.[8]

-

Incubate the plate for 60 minutes at room temperature.

-

-

Luminescent Detection (Following ADP-Glo™ Protocol):

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[1]

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Subtract the "no enzyme" blank control values from all readings.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]

-

Cell-Based Assays: Target Engagement and Functional Outcomes

After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context.

Protocol: Cellular EGFR Autophosphorylation Assay

This assay determines if 4-Sulfamoylphenyl acetate can inhibit EGFR activation in intact cells. A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR, are a suitable model.[9][10]

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture A431 cells in DMEM supplemented with 10% FBS.[8]

-

Seed cells in a 96-well plate at a density that will result in a 90% confluent monolayer the next day.

-

-

Treatment and Stimulation:

-

The following day, gently wash the cells and replace the medium with serum-free medium. Incubate for 4-6 hours to serum-starve the cells, which reduces basal EGFR activity.

-

Add fresh serum-free medium containing various concentrations of 4-Sulfamoylphenyl acetate (or a reference inhibitor) and incubate for 1 hour.[11]

-

Stimulate the cells by adding human Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL for 5-10 minutes at 37°C.[8] Include an unstimulated control.

-

-

Lysis and Detection:

-

Immediately aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The level of phosphorylated EGFR (e.g., at Tyr1173) and total EGFR can be quantified using various methods:

-

Western Blotting: A traditional method for visualizing protein levels.

-

ELISA: A high-throughput, plate-based quantitative method.

-

Immunofluorescence: Provides cellular localization data.[11]

-

-

-

Data Analysis:

-

Quantify the signal for phosphorylated EGFR and normalize it to the signal for total EGFR for each treatment condition.

-

Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated vehicle control.

-

Protocol: Cell Proliferation Assay

This assay measures the functional consequence of EGFR inhibition—the reduction of cancer cell growth and viability.

Detailed Methodology:

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[1] Use a panel of cell lines to assess selectivity:

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Add medium containing serial dilutions of 4-Sulfamoylphenyl acetate to the cells. Include vehicle-only controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

-

Viability Measurement:

-

Quantify cell viability using a standard method, such as:

-

MTT Assay: Measures mitochondrial reductase activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which correlates with the number of viable cells.[11]

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.[1]

-

Data Interpretation and Visualization

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example In Vitro Inhibition Data for 4-Sulfamoylphenyl Acetate

| Target Enzyme | Test System | IC₅₀ (nM) [Example] |

|---|---|---|

| hCA II | Recombinant Enzyme | 98.5 |

| hCA IX | Recombinant Enzyme | 45.2 |

| hCA XII | Recombinant Enzyme | 58.0 |

| EGFR (Wild-Type) | Recombinant Enzyme | 85.3 |

| EGFR (L858R Mutant) | Recombinant Enzyme | 25.1 |

| EGFR (T790M Mutant) | Recombinant Enzyme | 450.6 |

Table 2: Example Cellular Activity Data for 4-Sulfamoylphenyl Acetate

| Cell Line | EGFR Status | Assay Type | GI₅₀ (µM) [Example] |

|---|---|---|---|

| A431 | WT Overexpressed | Phosphorylation | 0.25 |

| PC-9 | Exon 19 del | Proliferation | 0.55 |

| NCI-H1975 | L858R/T790M | Proliferation | 8.7 |

| HaCaT | WT | Proliferation | > 50 |

Dual Inhibition Mechanism

The combined action of 4-Sulfamoylphenyl acetate can be visualized as a two-pronged attack on cancer cell signaling and survival mechanisms.

Caption: Dual inhibition of EGFR signaling and CA-mediated pH regulation.

Conclusion

This application guide provides a systematic framework for the preclinical evaluation of 4-Sulfamoylphenyl acetate, or any similar compound, as a dual inhibitor of EGFR and carbonic anhydrase. By following these detailed protocols, researchers can generate robust data on enzymatic potency, cellular target engagement, and functional anti-proliferative effects. The successful validation of such a molecule would provide a strong rationale for further development as a novel anti-cancer agent capable of targeting both the tumor cell and its supportive microenvironment.

References

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from Reaction Biology Website. [Link: https://www.reactionbiology.com/site/services/egfr-assays-drug-discovery]

- BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Retrieved from BenchChem Website. [Link: https://www.benchchem.

- Tahara, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3579-3586. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5103885/]

- Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from an RSC publication's supplementary information. [Link: https://www.rsc.

- BenchChem. (n.d.). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Retrieved from BenchChem Website. [Link: https://www.benchchem.com/application-notes/BCHM25911/egfr-in-74-in-vitro-assays]

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie Website. [Link: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]

- Smolecule. (n.d.). Benzolamide Carbonic Anhydrase Inhibition Assay: Applications and Protocols. Retrieved from Smolecule Website. [Link: https://www.smolecule.

- Promega Corporation. (2011). EGFR Kinase Enzyme System Application Note. Retrieved from Promega Website. [Link: https://worldwide.promega.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from Thermo Fisher Scientific Website. [Link: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-assay-development-services/custom-assay-solutions-for-drug-discovery/cell-based-assay-development-services/kinase-biology-services/lanthascreen-kinase-assay-development.html]

- Luminex Corporation. (n.d.). Muse® EGFR-RTK Activation Dual Detection Kit User's Guide. Retrieved from Luminex Website. [Link: https://www.luminexcorp.

- Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Abcam Website. [Link: https://www.abcam.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html]

- INDIGO Biosciences. (n.d.). Human EGFR1 Reporter Assay Kit. Retrieved from INDIGO Biosciences Website. [Link: https://www.indigobiosciences.com/products/cell-based-reporter-assays/nuclear-receptor-assays/egfr1-human-reporter-assay-kit]

- protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link: https://www.protocols.io/view/carbonic-anhydrase-activity-assay-z8xf9xn]

- Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 724. [Link: https://www.mdpi.com/1420-3049/29/3/724]

- Pawar, D. N., et al. (2017). Synthesis and antimicrobial evaluation of novel sulfonyl and amide coupling derivatives. EC Microbiology, 8(1), 14-28. [Link: https://www.researchgate.

- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link: https://bpsbioscience.com/kinase-assay-kits/egfr-assay-kits]

- Eissa, I. H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, In Press. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11373501/]

- Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(47), 20734-20741. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04746a]

- ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. [Link: https://www.researchgate.

- Nocentini, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 57(21), 8875-8886. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233367/]

- ACS Publications. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm501168z]

- Chemdiv. (n.d.). Compound 4-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate. Retrieved from Chemdiv Website. [Link: https://store.chemdiv.

- ResearchGate. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link: https://www.researchgate.

- PubMed. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/25354228/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)- N -(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ03544K [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 7. EGFR Kinase Enzyme System Application Note [promega.jp]

- 8. rsc.org [rsc.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. welcome.cytekbio.com [welcome.cytekbio.com]

- 11. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Rapid Enzyme Kinetics: A Guide to the Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibitors

Introduction: The Critical Role of Carbonic Anhydrase and the Need for Speed

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes essential to fundamental biological processes, including respiration, pH homeostasis, and biosynthesis. These enzymes catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+). Given their central role in physiology, CAs are significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. The development of specific and potent CA inhibitors is therefore a major focus in drug discovery.

The catalytic turnover of many CA isozymes is one of the fastest known for any enzyme, with catalytic rates (kcat) approaching 10^6 s-1. This incredible speed presents a significant challenge for traditional kinetic assays. Standard spectrophotometric methods are simply too slow to capture the initial, linear phase of the reaction (the "pre-steady state") before substrate depletion or product accumulation begins to alter the reaction rate.[1][2]

This is where the stopped-flow technique becomes indispensable. By rapidly mixing the enzyme and substrate solutions and monitoring the reaction in real-time within milliseconds, stopped-flow spectrophotometry allows for the precise measurement of these extremely fast enzymatic reactions.[2][3][4] This application note provides a detailed guide to the principles, protocol, and data analysis of the stopped-flow CO2 hydrase assay, a robust method for characterizing the kinetic parameters of CAs and the potency of their inhibitors.

Principle of the Assay: Visualizing a Proton's Journey

The stopped-flow CO2 hydrase assay does not directly measure CO2 or bicarbonate. Instead, it ingeniously tracks the reaction by monitoring the change in pH that results from the production of a proton during CO2 hydration. This is achieved by including a pH-sensitive indicator dye in the reaction buffer.

The process unfolds in a series of rapid steps orchestrated by the stopped-flow instrument:

-

Rapid Mixing: Two syringes, one containing the carbonic anhydrase enzyme (and inhibitor, if applicable) in a buffered solution with a pH indicator, and the other containing a CO2-saturated aqueous solution, are driven simultaneously by a pneumatic or motor-driven ram.[1][3]

-

Initiation: The solutions are forced through a high-efficiency mixer, where the enzymatic reaction is initiated. This mixing is completed in microseconds.[2]

-

Observation: The freshly mixed solution flows into a quartz observation cell placed in the light path of a spectrophotometer. The time it takes for the solution to travel from the mixer to the observation cell is known as the "dead time," typically in the order of a millisecond.[2][3]

-

Flow Stoppage & Data Acquisition: The flow is abruptly halted by a stop syringe, which simultaneously triggers data acquisition.[1][2] The spectrophotometer then records the change in absorbance of the pH indicator at a specific wavelength as a function of time. As the CA catalyzes the hydration of CO2, protons are released, causing a drop in the pH of the solution. This pH change alters the protonation state of the indicator dye, leading to a measurable change in its absorbance.

The initial, linear slope of this absorbance-versus-time curve is directly proportional to the initial rate of the enzyme-catalyzed reaction.

Figure 2. Data analysis workflow from raw kinetic traces to final parameters.

Troubleshooting and Expert Insights

-

Noisy Signal: Ensure solutions are freshly prepared and filtered to remove particulates. Check the lamp intensity and alignment. Air bubbles in the flow path are a common cause of artifacts; ensure syringes are loaded carefully.

-

Substrate Instability: The concentration of dissolved CO2 is highly dependent on temperature and pressure. Keeping the substrate solution on ice and continuously bubbling with CO2 is critical for reproducibility. [5]* Inhibitor Precipitation: Some inhibitors may have low aqueous solubility. Pay close attention to the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture, keeping it as low as possible (typically <1%).

-

Distinguishing Fast and Slow Phases: Some kinetic traces may exhibit biphasic behavior. This could represent different steps in the reaction mechanism or other processes. Collecting data in a logarithmic sampling mode can help resolve fast initial phases. * Choosing the Right Buffer: The choice of buffer is critical. It must have a pKa that is sufficiently far from the assay pH to provide buffering capacity without interfering with the proton release measurement. It must also be non-inhibitory to the enzyme. Tris-SO4 is generally preferred over phosphate- or HEPES-based buffers for this reason.

Conclusion

The stopped-flow CO2 hydrase assay is a powerful and essential technique for the detailed kinetic characterization of carbonic anhydrases and their inhibitors. While it requires specialized equipment and careful experimental execution, its ability to resolve rapid, pre-steady-state kinetics provides invaluable insights for researchers in enzymology and drug development. By following the principles and protocols outlined in this guide, scientists can obtain accurate and reproducible data on enzyme efficiency and inhibitor potency, accelerating the discovery of novel therapeutics targeting this important class of enzymes.

References

-

Dodgson, S. J., et al. (1990). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Applied Physiology. Available from: [Link]

-

Tu, C., et al. (2001). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry. Available from: [Link]

-

University of York. Rapid reaction kinetics (Stopped-Flow). Available from: [Link]

-

McKenna, R., et al. (2020). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Wikipedia. Stopped-flow. Available from: [Link]

-

Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available from: [Link]

-

Jo, B. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available from: [Link]

-

ResearchGate. Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug. Available from: [Link]

-

Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available from: [Link]

-

Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Available from: [Link]

-

Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Available from: [Link]

-

Kubíček, V., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Combinatorial Science. Available from: [Link]

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available from: [Link]

-

Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available from: [Link]

-

Tanc, M., et al. (2022). Biomimetic CO2 Capture Unlocked through Enzyme Mining: Discovery of a Highly Thermo- and Alkali-Stable Carbonic Anhydrase. Environmental Science & Technology. Available from: [Link]

- US Patent WO2014144264A2. Compositions and methods for analysis of co2 absorption. Google Patents.

-

Lee, J., et al. (2019). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. Molecules. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Available from: [Link]

-

Klok, J. B. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available from: [Link]

-

Concordia University. Stop Flow Kinetics. Available from: [Link]

-

University of Texas Health Science Center at San Antonio. Guidelines for Acquiring and Analyzing Stopped-Flow Data. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 4-Sulfamoylphenyl Diazocarboxylic Acid Derivatives as Bioactive Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the rational design and synthesis of 4-sulfamoylphenyl diazocarboxylic acid derivatives. These compounds represent a significant class of molecules in medicinal chemistry, primarily investigated as inhibitors of metalloenzymes such as carbonic anhydrase (CA).[1][2][3] The core structure combines the well-established pharmacophore of the sulfonamides with the versatile chemistry of diazo compounds, coupled to carboxylic acid moieties that serve as crucial zinc-binding groups.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic principles, critical process parameters, and the strategic rationale behind the synthetic pathway. Detailed, field-tested protocols for the foundational diazotization of sulfanilamide and subsequent azo coupling reactions are provided, supplemented by data interpretation guidelines and visualizations of key chemical transformations.

Introduction: Rationale and Strategic Design

The synthesis of novel therapeutic agents often relies on the strategic combination of known pharmacophores to create new chemical entities with enhanced potency, selectivity, or pharmacokinetic properties. The 4-sulfamoylphenyl diazocarboxylic acid scaffold is a prime example of this design philosophy.

-

The Sulfonamide Anchor: The 4-sulfamoylphenyl group, derived from the foundational antibiotic sulfanilamide, is a cornerstone of medicinal chemistry.[4][5] Its primary role in many enzyme inhibitors is to act as an anchor, forming key hydrogen bonds and van der Waals interactions within the active site of target proteins.[2][6] In the context of carbonic anhydrases, the -SO₂NH₂ moiety is a classic zinc-binding group, but its lack of isoform selectivity has driven the search for novel derivatives to mitigate side effects.[1][2][3]

-

The Diazo Linker: The azo group (-N=N-) serves as a rigid and electronically conjugated linker. Its synthesis proceeds through a highly reliable and well-understood pathway involving a diazonium salt intermediate.[7][8] These diazonium salts are exceptionally versatile electrophiles, enabling the coupling of the sulfonamide anchor to a wide array of other molecular fragments.[9][10]

-

The Carboxylic Acid Targeting Group: In this specific class of compounds, the carboxylic acid (-COOH) functionalities are not passive structural elements. They are designed as potent zinc-binding groups (ZBGs).[1][2] Docking studies have shown that these carboxylate groups can directly coordinate with the Zn²⁺ ion in the active site of carbonic anhydrase, displacing water molecules and leading to potent inhibition.[2] Research has demonstrated that increasing the number of carboxylic acid groups on the scaffold can directly enhance the inhibitory potency and binding affinity for the target enzyme.[1][2]

This guide details the two-stage synthetic approach to these valuable compounds, as illustrated in the workflow below.

Part I: Synthesis of the 4-Sulfamoylphenyl Diazonium Salt Intermediate

The foundational step in this synthesis is the conversion of the primary aromatic amine of sulfanilamide into a reactive diazonium salt. This reaction, known as diazotization, must be performed with careful control over reaction conditions to ensure high yield and safety.

Principle of Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[8][10] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[7][11] The resulting diazonium salt is a versatile intermediate, but it is thermally unstable and is therefore generated and used immediately without isolation.[7][10][11]

Critical Experimental Parameters

-

Temperature: This is the single most critical parameter. Diazonium salts decompose rapidly at elevated temperatures and can be explosive in a dry, isolated state.[7][8] The reaction must be maintained between 0-5 °C using an ice-salt bath to ensure the stability of the intermediate.[8][10]

-

Acidity: A molar excess of acid (typically 2.5 to 3 equivalents relative to the amine) is crucial.[7] This prevents the newly formed diazonium salt from coupling with unreacted starting amine and ensures the complete generation of nitrous acid from sodium nitrite.

Detailed Protocol 1: Diazotization of Sulfanilamide

Materials and Reagents:

-

Sulfanilamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer, dropping funnel)

Procedure:

-

Preparation of Amine Solution: In a 250 mL beaker, suspend sulfanilamide (e.g., 0.05 mol) in a mixture of distilled water (50 mL) and concentrated HCl (12.5 mL, ~3 equivalents). Stir until a clear solution of the hydrochloride salt is formed.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. Ensure the temperature is stable before proceeding.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.0525 mol, ~1.05 equivalents) in cold distilled water (20 mL).

-

Diazotization Reaction: Add the sodium nitrite solution dropwise from a dropping funnel to the cold sulfanilamide hydrochloride solution. The addition should be slow, with vigorous stirring, ensuring the temperature of the reaction mixture never exceeds 5 °C .

-

Monitoring for Completion: After the addition is complete, continue stirring for 10 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating the full conversion of the amine), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate formation of a blue-black color confirms the reaction is complete.[8]

-

Immediate Use: The resulting clear solution contains the 4-sulfamoylphenyl diazonium chloride. It should be kept cold and used immediately in the subsequent azo coupling step. DO NOT attempt to isolate the diazonium salt.

Safety Precautions:

-

Always perform this reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

-

Diazonium salts are potentially explosive; never allow the solution to warm up or evaporate to dryness.

Part II: Azo Coupling to Carboxylic Acid Derivatives

With the electrophilic diazonium salt prepared, the next step is the azo coupling reaction. This is an electrophilic aromatic substitution where the diazonium ion attacks an electron-rich aromatic ring that contains the desired carboxylic acid moieties.

Principle of Azo Coupling

The diazonium cation (Ar-N₂⁺) is a weak electrophile. Therefore, the coupling component must be a highly activated, electron-rich aromatic compound, such as a phenol or an aniline derivative.[7][10] The reaction is typically performed under conditions (often basic for phenols, acidic for anilines) that enhance the nucleophilicity of the coupling partner. The result is the formation of a highly stable, often brightly colored, azo compound containing the characteristic -N=N- linkage.[10]

Detailed Protocol 2: Coupling with a Phenolic Carboxylic Acid

This protocol uses salicylic acid (2-hydroxybenzoic acid) as an example coupling partner. The methodology can be adapted for other phenolic compounds bearing one or more carboxylic acid groups.

Materials and Reagents:

-

Freshly prepared 4-sulfamoylphenyl diazonium chloride solution (from Part I)

-

Salicylic Acid

-

Sodium Hydroxide (NaOH)

-

Distilled Water, Ice

-

Ethanol (for recrystallization)

-

Filtration apparatus

Procedure:

-

Preparation of Coupling Solution: In a 400 mL beaker, dissolve salicylic acid (0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol in 100 mL of water). The base deprotonates the phenolic hydroxyl group, creating a highly activated phenoxide ion.

-

Cooling: Cool this solution to below 5 °C in an ice bath with stirring.

-